Methyl 5-cyano-3-fluoropicolinate

Descripción general

Descripción

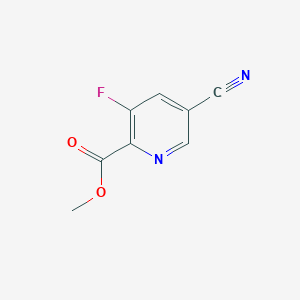

Methyl 5-cyano-3-fluoropicolinate is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is a derivative of picolinic acid, characterized by the presence of a cyano group at the 5-position and a fluorine atom at the 3-position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-3-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoropicolinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include substituted picolinates, amines, and various oxidized derivatives, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Chemistry

MCFP serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The fluorine atom can be replaced by nucleophiles.

- Reduction Reactions : The cyano group can be converted to an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : MCFP can undergo oxidation to yield different derivatives.

Biology

In biological research, MCFP is investigated for its potential as:

- Enzyme Inhibitor : Studies indicate that MCFP can inhibit specific biological pathways, making it useful in enzyme interaction studies.

- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities, suggesting potential applications in drug development .

Medicine

MCFP is being evaluated for its role in:

- Radioligand Development : Fluoro analogs of MCFP are being studied for imaging neuroinflammation via positron emission tomography (PET). These analogs show high affinity for colony-stimulating factor 1 receptor (CSF1R), which is crucial for neuroinflammation imaging .

- Potential Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting specific diseases.

Case Study 1: Neuroinflammation Imaging

A study focused on developing fluoromethyl analogs of MCFP for PET imaging demonstrated that one such analog (Psa374) exhibited high affinity and selectivity at CSF1R. This compound was labeled with carbon-11 and showed significant uptake in primate brains, indicating its potential for studying neuroinflammation in humans .

Case Study 2: Anticancer Activity

Research into the anticancer properties of MCFP revealed that it could inhibit certain cancer cell lines effectively. The mechanism involves interaction with specific cellular pathways, leading to apoptosis in targeted cells. This finding supports further exploration of MCFP as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of methyl 5-cyano-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-cyano-2-fluoropicolinate

- Methyl 5-cyano-4-fluoropicolinate

- Methyl 5-cyano-3-chloropicolinate

Uniqueness

Methyl 5-cyano-3-fluoropicolinate is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Actividad Biológica

Methyl 5-cyano-3-fluoropicolinate (MCFP) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of MCFP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- IUPAC Name : Methyl 5-cyano-3-fluoro-2-pyridinecarboxylate

- Molecular Formula : CHFNO

- CAS Number : 1200498-42-5

- Molecular Weight : 180.14 g/mol

MCFP exhibits various biological activities, primarily through its interaction with enzyme systems and cellular pathways:

- Inhibition of Kinases : MCFP has been identified as a potential inhibitor of serine/threonine kinases, which are crucial in regulating cell growth and proliferation. This inhibition can disrupt pathways associated with tumorigenesis and may provide therapeutic benefits in cancer treatment .

- Antimicrobial Activity : Preliminary studies suggest that MCFP possesses antimicrobial properties, particularly against certain bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Research indicates that MCFP may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that MCFP exhibits significant cytotoxicity against various cancer cell lines. For example, a study showed that at concentrations ranging from 1 to 10 µM, MCFP reduced cell viability by over 50% in specific cancer types, indicating its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacodynamics of MCFP. One notable study involved administering MCFP to murine models of visceral leishmaniasis (VL). The compound demonstrated a reduction in parasite burden by approximately 70% when dosed intraperitoneally at 50 mg/kg for five days, showcasing its potential as an antileishmanial agent .

Case Studies

-

Case Study on Antileishmanial Activity :

- Objective : To assess the efficacy of MCFP against Leishmania parasites.

- Methodology : Mice were infected with Leishmania and treated with MCFP.

- Results : Significant reduction in parasite load was observed, supporting further exploration of MCFP as a treatment for VL.

- Case Study on Cancer Cell Lines :

Data Table

| Biological Activity | Assay Type | Concentration | Effect |

|---|---|---|---|

| Antileishmanial | In Vivo | 50 mg/kg | 70% reduction in parasite load |

| Cytotoxicity | In Vitro | 1-10 µM | >50% reduction in cell viability |

| Anti-inflammatory | In Vitro | Varies | Modulation of cytokine levels |

Propiedades

IUPAC Name |

methyl 5-cyano-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQNPOGKCZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.